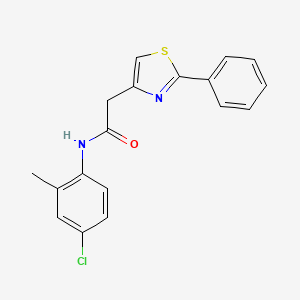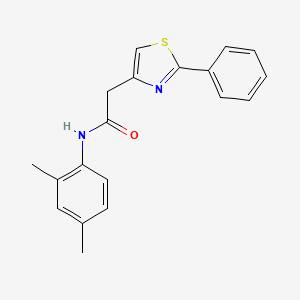![molecular formula C22H19ClN4OS2 B11371288 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11371288.png)
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a pyrimidine ring, a benzothiophene moiety, and a cyano group, among others.
Preparation Methods
The synthesis of 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.
Construction of the Pyrimidine Ring: This can be done through condensation reactions involving suitable precursors.
Final Assembly: The final compound is obtained by coupling the benzothiophene and pyrimidine intermediates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: It can be used in the development of new materials with unique properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives and benzothiophene-containing compounds These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C22H19ClN4OS2 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-13-6-2-3-7-14(13)12-29-22-25-11-17(23)19(26-22)20(28)27-21-16(10-24)15-8-4-5-9-18(15)30-21/h2-3,6-7,11H,4-5,8-9,12H2,1H3,(H,27,28) |
InChI Key |
TYPZLYHCJIUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11371209.png)
![4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B11371213.png)
![4-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11371226.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide](/img/structure/B11371234.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11371242.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371245.png)
![5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11371246.png)

![5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11371269.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide](/img/structure/B11371273.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-nitrobenzamide](/img/structure/B11371279.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11371280.png)
![N-(3-chloro-2-methylphenyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11371291.png)
